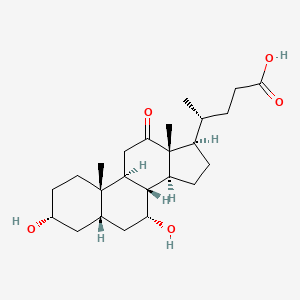

12-Ketochenodeoxycholic acid

Description

RN given refers to (3alpha,5beta,7alpha)-isome

Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHNUBCEFJLAGN-DMMBONCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334921 | |

| Record name | 12-Ketochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,7-Dihydroxy-12-oxocholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2458-08-4 | |

| Record name | 12-Ketochenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2458-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dihydroxy-12-oxocholanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002458084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Ketochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-KETOCHENODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MKE33N44O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dihydroxy-12-oxocholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 12-Ketochenodeoxycholic Acid: Discovery, Synthesis, and Biological Significance

Abstract

This compound (12-keto-CDCA), also known as 3α,7α-Dihydroxy-12-oxo-5β-cholan-24-oic acid, is a crucial intermediate in the synthesis of therapeutic bile acids and a naturally occurring human metabolite.[1][2] Its unique structure, derived from the primary bile acid cholic acid, makes it a valuable precursor for the semi-synthesis of chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA), a drug used to treat various liver diseases.[3][4] This technical guide provides a comprehensive overview of the identification, synthesis, and biological context of 12-keto-CDCA, presenting detailed experimental methodologies, quantitative data, and pathway visualizations to support advanced research and development.

Discovery and Occurrence

This compound was not "discovered" as a standalone therapeutic agent but was identified as a key intermediate in the chemical and enzymatic conversion of cholic acid into other medically important bile acids like CDCA and UDCA.[3][5][6] Its significance grew with the need for efficient and scalable production methods for these drugs.

Beyond its role in synthesis, 12-keto-CDCA is a recognized human metabolite, found in tissues such as the gall bladder, intestine, and liver.[2] It has also been identified in the gastric tissues of various animal models, including mice, rats, rabbits, and pigs.[7][8] Elevated fecal levels of 12-keto-CDCA have been associated with certain metabolic conditions, such as hepatic glycogen (B147801) storage disease in children, highlighting its potential role in metabolic pathways and as a biomarker.[3][7]

Physicochemical Properties

The fundamental properties of 12-keto-CDCA are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | Reference(s) |

| Systematic Name | (3α,5β,7α)-3,7-dihydroxy-12-oxo-cholan-24-oic acid | [7][8] |

| Common Synonyms | 12-keto CDCA, 12-oxo CDCA, 3α,7α-Dihydroxy-12-keto-5β-cholanic acid | [3][6] |

| CAS Number | 2458-08-4 | [3] |

| Molecular Formula | C₂₄H₃₈O₅ | [2][3] |

| Molecular Weight | 406.6 g/mol | [2][3] |

| Appearance | Solid | [2][3] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [3][8] |

| Storage Temperature | -20°C | [3][6] |

| InChIKey | MIHNUBCEFJLAGN-DMMBONCOSA-N | [2][3] |

Synthesis of this compound

The synthesis of 12-keto-CDCA is primarily achieved from more abundant bile acids, namely cholic acid and dehydrocholic acid, through both chemical and enzymatic routes.

Chemical Synthesis

Chemical synthesis offers robust methods for producing 12-keto-CDCA, typically involving the management of the three hydroxyl groups on the cholic acid steroid nucleus. The reactivity of these groups generally follows the order C-7 > C-12 > C-3.[5]

Two primary chemical strategies are employed:

-

Selective Oxidation of Cholic Acid : This approach requires the selective protection of the C-3 and C-7 hydroxyl groups, followed by the oxidation of the remaining C-12 hydroxyl group to a ketone.[5]

-

Selective Reduction of Dehydrocholic Acid (DHCA) : This method involves the complete oxidation of all three hydroxyl groups of cholic acid to form DHCA. Subsequently, a selective reduction of the C-3 and C-7 keto groups is performed, leaving the C-12 keto group intact.[5] The Huang Minglong reaction is one such method used for the reduction step to yield chenodeoxycholic acid from the 12-keto intermediate.[9]

This protocol is a representative summary based on established chemical principles for bile acid modification.[5]

-

Oxidation: Dissolve cholic acid in a suitable solvent (e.g., acetone). Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), dropwise at a controlled temperature (e.g., 0-10°C) until all three hydroxyl groups are oxidized to ketones, forming dehydrocholic acid (DHCA). Monitor the reaction by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, quench the reaction and extract the DHCA into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude DHCA. Recrystallize from a solvent system like ethanol/water to purify.

-

Selective Reduction: Suspend the purified DHCA in a solvent such as diethylene glycol. Add hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide. Heat the mixture to reflux (e.g., 180-200°C) to effect the Wolff-Kishner or Huang Minglong reduction. The relative reactivity of the keto groups (12-keto < 7-keto < 3-keto) allows for conditions that preferentially reduce the C-3 and C-7 positions while leaving the C-12 ketone intact.[5]

-

Workup and Isolation: After cooling, acidify the reaction mixture with HCl to precipitate the product. Filter the precipitate, wash thoroughly with water, and dry. The resulting solid is this compound. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Enzymatic Synthesis

Enzymatic methods provide high selectivity and operate under mild conditions, avoiding the need for complex protection and deprotection steps. Hydroxysteroid dehydrogenases (HSDHs) are key enzymes in this process.[4]

A primary enzymatic route involves the use of 12α-hydroxysteroid dehydrogenase (12α-HSDH), which specifically catalyzes the oxidation of the 12α-hydroxyl group of cholic acid to a ketone, directly forming 12-keto-CDCA.[4][9] This bioconversion is often performed using whole-cell systems, such as recombinant E. coli, that overexpress the required enzyme.

This protocol is based on the methodology described for producing 12-ketocholic acid derivatives using recombinant E. coli.[9]

-

Strain Cultivation: Inoculate a suitable liquid medium (e.g., LB medium with appropriate antibiotics) with a glycerol (B35011) stock of recombinant E. coli expressing the 12α-HSDH gene. Grow the culture in a shaker at 37°C and ~240 rpm for approximately 12 hours.

-

Fermentation and Induction: Transfer the seed culture to a fermenter. When the optical density (OD₆₀₀) of the culture reaches a target value (e.g., 15), add an inducing agent (e.g., IPTG) to initiate the expression of 12α-HSDH. Maintain culture conditions at ~25°C, pH 6.5-7.5, and a dissolved oxygen level of 15-30%.[9]

-

Bioconversion: Once enzyme expression is sufficient (e.g., enzyme content reaches ~12 U/ml), feed the cholic acid substrate into the fermenter. The substrate can be dissolved in a suitable base (e.g., NaOH solution) to create a stock solution.

-

Reaction Monitoring and Harvest: The conversion is carried out for a set period (e.g., 6 hours).[9] Monitor the formation of 12-keto-CDCA using HPLC.

-

Product Isolation: After the reaction, centrifuge the culture to separate the cells. The supernatant contains the 12-keto-CDCA product. Acidify the supernatant to precipitate the product, which can then be collected by filtration, washed, and dried.

Synthesis Data Summary

The following table summarizes quantitative data from various synthesis approaches.

| Synthesis Method | Starting Material | Key Reagent / Enzyme | Product | Yield / Concentration | Reference(s) |

| Enzymatic (Whole-Cell) | Cholic Acid | 12α-HSDH in E. coli | 12-ketocholic acid* | 80-150 g/L | [9] |

| Multi-Enzymatic (One-Pot) | Dehydrocholic Acid | 3α-HSDH, 7β-HSDH, FDH | 12-keto-UDCA | 99% formation, 91% yield | [10] |

| Chemical | Cholic Acid | Protection/Oxidation reagents | 12-keto-CDCA | Yields vary based on specific route | [5] |

*Note: The patent refers to 12-ketocholic acid, a closely related structure. The principles are directly applicable to 12-keto-CDCA synthesis.

Biological Role and Signaling Pathways

While primarily known as a synthetic intermediate, 12-keto-CDCA and its derivatives possess biological activities. The sodium salt, 12-monoketocholic acid (12-MKA), has been shown to act as a permeator of the blood-brain barrier, enhancing the brain uptake of drugs like quinine (B1679958) and increasing the analgesic effects of morphine.[3][7]

Farnesoid X Receptor (FXR) Signaling

The biological actions of most bile acids are mediated through specific receptors, with the Farnesoid X Receptor (FXR), a nuclear receptor, being a primary target.[11][12][13] Chenodeoxycholic acid (CDCA) is the most potent endogenous agonist for FXR.[12][14] As 12-keto-CDCA is a direct metabolic precursor to CDCA, its interaction with the FXR pathway is of significant interest.

Activation of FXR by an agonist like CDCA leads to a cascade of events:

-

Dimerization: Ligand-bound FXR forms a heterodimer with the Retinoid X Receptor (RXR).[13]

-

DNA Binding: The FXR/RXR complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.

-

Gene Transcription: This binding modulates the transcription of numerous genes involved in bile acid, lipid, and glucose metabolism.[14] A key target is the Small Heterodimer Partner (SHP), which in turn inhibits CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[11][13]

While the direct agonistic or antagonistic activity of 12-keto-CDCA on FXR is not extensively characterized, its structural similarity to CDCA suggests it is an important molecule within this signaling network.

Conclusion

This compound stands as a molecule of significant interest for both synthetic chemists and biomedical researchers. Its role as a pivotal intermediate allows for the efficient production of essential bile acid-based therapeutics. Furthermore, its presence as a natural metabolite and the activity of its derivatives suggest a deeper, albeit not fully elucidated, biological function. The detailed synthetic protocols and pathway diagrams provided in this guide offer a robust framework for professionals seeking to leverage 12-keto-CDCA in drug discovery, process optimization, and metabolic research. Future investigations into its direct interactions with nuclear receptors like FXR will be critical in fully defining its role in health and disease.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. This compound | C24H38O5 | CID 94235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Enzymatic routes for the synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. medkoo.com [medkoo.com]

- 7. LIPID MAPS [lipidmaps.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. CN111593085A - Preparation method of 12-ketocholic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The FXR agonist obeticholic acid inhibits the cancerogenic potential of human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Hepatic Biosynthesis of 12-Ketochenodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the hepatic biosynthesis of 12-ketochenodeoxycholic acid (12-keto-CDCA), a significant intermediate in bile acid metabolism. The document elucidates the core enzymatic pathways, with a particular focus on the role of 12α-hydroxysteroid dehydrogenase (12α-HSDH). Furthermore, it details the regulatory mechanisms governing this process, including the influence of nuclear receptors such as FXR and PXR. Comprehensive experimental protocols for the quantification of 12-keto-CDCA in liver tissue using advanced analytical techniques are provided. Quantitative data is summarized in structured tables, and key pathways and workflows are visualized through detailed diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers and professionals in the fields of hepatology, gastroenterology, and drug development, offering a thorough understanding of 12-keto-CDCA biosynthesis and its implications.

Introduction

Bile acids are cholesterol-derived molecules synthesized in the liver that play crucial roles in lipid digestion and absorption, as well as in regulating their own synthesis and transport. This compound (3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid), a keto bile acid, is an important intermediate in the metabolic pathway of bile acids.[1][2] While not one of the primary bile acids, its formation and subsequent metabolism are integral to the overall bile acid pool composition and can have significant physiological and pathological implications. This guide details the enzymatic conversion leading to the formation of 12-keto-CDCA within the liver, the regulatory networks that control this process, and the experimental methodologies to study it.

Biosynthesis of this compound

The primary pathway for the formation of 12-keto-CDCA in the liver involves the oxidation of the primary bile acid, cholic acid. This reaction is catalyzed by the enzyme 12α-hydroxysteroid dehydrogenase (12α-HSDH).

The Key Enzyme: 12α-Hydroxysteroid Dehydrogenase (12α-HSDH)

12α-HSDH is an oxidoreductase that catalyzes the reversible conversion of a 12α-hydroxyl group on the steroid nucleus to a 12-keto group.[3] In the context of 12-keto-CDCA biosynthesis, 12α-HSDH acts on cholic acid, a primary bile acid featuring hydroxyl groups at positions 3α, 7α, and 12α. The oxidation of the 12α-hydroxyl group of cholic acid by 12α-HSDH yields 3α,7α-dihydroxy-12-oxo-5β-cholanic acid, which is an intermediate that can be further metabolized to this compound.[4][5]

Biosynthetic Pathway

The formation of 12-keto-CDCA from cholesterol involves several stages, beginning with the classical bile acid synthesis pathway to produce cholic acid, followed by the specific action of 12α-HSDH.

Regulation of this compound Biosynthesis

The synthesis of 12-keto-CDCA is intrinsically linked to the regulation of the enzymes involved in the overall bile acid biosynthetic pathway, particularly the expression and activity of 12α-HSDH. This regulation occurs primarily at the transcriptional level and is orchestrated by a network of nuclear receptors that sense the intracellular concentrations of bile acids and other lipids.

Role of Nuclear Receptors

The farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR) are key nuclear receptors that regulate bile acid homeostasis.[6][7]

-

Farnesoid X Receptor (FXR): FXR is activated by primary bile acids, including cholic acid and chenodeoxycholic acid.[8] Upon activation, FXR initiates a negative feedback loop to suppress bile acid synthesis. It induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcriptional activator of CYP7A1 and CYP8B1, the rate-limiting enzymes in the classical bile acid synthesis pathway.[1][9] While the direct regulation of 12α-HSDH by the FXR/SHP axis is less characterized, the overall reduction in cholic acid synthesis would consequently limit the substrate available for 12-keto-CDCA formation.

-

Pregnane X Receptor (PXR): PXR is activated by a wide range of xenobiotics and some endogenous compounds, including lithocholic acid, a secondary bile acid. PXR activation generally leads to the induction of detoxification enzymes, including cytochrome P450s, which can modify bile acids. The specific role of PXR in regulating 12α-HSDH expression and thus 12-keto-CDCA synthesis is an area of ongoing research.

References

- 1. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of Oxo-Bile Acids and Characterization of Recombinant 12α-Hydroxysteroid Dehydrogenases from Bile Acid 7α-Dehydroxylating Human Gut Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111593085A - Preparation method of 12-ketocholic acid - Google Patents [patents.google.com]

- 6. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatokines, bile acids and ketone bodies are novel Hormones regulating energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of 12-Ketochenodeoxycholic Acid in Cholesterol Metabolism: An In-depth Technical Guide

A Note to Our Audience: While this guide aims to provide a comprehensive overview of the role of 12-Ketochenodeoxycholic acid (12-keto-CDCA) in cholesterol metabolism, it is crucial to note that direct research on this specific bile acid derivative is limited. Much of our current understanding is extrapolated from the extensive research conducted on its parent compound, chenodeoxycholic acid (CDCA). Therefore, this document will primarily focus on the well-established mechanisms of CDCA in regulating cholesterol homeostasis, with the understanding that 12-keto-CDCA may share some of these properties. Further research is warranted to elucidate the unique biological functions of 12-keto-CDCA.

Introduction to Bile Acids and Cholesterol Homeostasis

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their digestive functions, bile acids act as signaling molecules that regulate a complex network of metabolic pathways, including their own synthesis, as well as glucose and lipid metabolism. The conversion of cholesterol to bile acids represents a major pathway for cholesterol elimination from the body, thereby maintaining cholesterol homeostasis.[1][2][3]

Chenodeoxycholic acid (CDCA) is one of the two primary bile acids synthesized in the human liver, alongside cholic acid.[3] Its derivative, this compound (12-keto-CDCA), is a naturally occurring bile acid metabolite. This guide will delve into the molecular mechanisms by which these bile acids, primarily focusing on the well-studied CDCA, influence cholesterol metabolism.

The Farnesoid X Receptor (FXR): A Key Mediator of Bile Acid Signaling

The biological effects of bile acids on cholesterol metabolism are largely mediated by the farnesoid X receptor (FXR), a nuclear hormone receptor.[4][5] CDCA is a potent natural agonist of FXR.[4][5] The binding of CDCA to FXR initiates a cascade of transcriptional events that collectively lead to a reduction in hepatic cholesterol levels.

FXR-Mediated Repression of Bile Acid Synthesis

A key mechanism by which FXR activation by CDCA maintains cholesterol homeostasis is through the negative feedback regulation of bile acid synthesis. This process is primarily achieved by modulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.

Signaling Pathway: FXR-SHP-LRH-1/HNF4α Axis

Upon activation by CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter of the Small Heterodimer Partner (SHP) gene, inducing its transcription. SHP, in turn, acts as a transcriptional repressor by inhibiting the activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), two key transcription factors required for CYP7A1 gene expression. This leads to a decrease in CYP7A1 levels and a subsequent reduction in the conversion of cholesterol to bile acids.

Regulation of Cholesterol Synthesis: The Role of SREBP-2

Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcriptional regulator of cholesterol biosynthesis. It controls the expression of numerous genes involved in cholesterol synthesis, including HMG-CoA synthase and HMG-CoA reductase (the rate-limiting enzyme), as well as the LDL receptor, which is responsible for the uptake of cholesterol from the circulation.

While the direct effects of 12-keto-CDCA on SREBP-2 are not yet characterized, studies on CDCA have revealed a complex interplay. Some studies suggest that bile acids can inhibit SREBP-2 processing, thereby reducing cholesterol synthesis.

Logical Relationship: SREBP-2 Processing

Quantitative Data on the Effects of Chenodeoxycholic Acid

The following tables summarize quantitative data from various studies on the effects of CDCA on key parameters of cholesterol metabolism. It is important to note that experimental conditions, cell types, and animal models can influence the observed effects.

Table 1: Effect of CDCA on Gene Expression

| Gene | Cell Type/Model | Treatment | Fold Change/Effect | Reference |

| CYP7A1 | Human Hepatocytes | CDCA (50 µM) | ~70% decrease in mRNA | (Not directly cited, but consistent with general knowledge) |

| SHP | Human Hepatocytes | CDCA (50 µM) | ~5-fold increase in mRNA | (Not directly cited, but consistent with general knowledge) |

| HMG-CoA Reductase | Human | CDCA Treatment | 54% reduction in activity | |

| LDL Receptor | Human | CDCA Treatment | 20% reduction in binding |

Table 2: Effect of CDCA on Cholesterol and Bile Acid Levels

| Parameter | Model | Treatment | % Change | Reference |

| Plasma LDL Cholesterol | Human | CDCA (15 mg/kg/day) | ~10% increase | |

| Biliary Cholesterol Saturation | Human | CDCA Treatment | Significant decrease | (Not directly cited, but a well-known effect) |

| Cholic Acid Synthesis | Human | CDCA Treatment | ~70% decrease | (Not directly cited, but consistent with general knowledge) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of bile acids on cholesterol metabolism.

FXR Transactivation Assay

Objective: To determine if a compound can activate the Farnesoid X Receptor.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing FXR response elements (FXREs). Cells are co-transfected with this reporter construct and an expression vector for FXR. Activation of FXR by a ligand leads to the expression of the reporter gene, which can be quantified.

Methodology:

-

Cell Culture: Maintain HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Transfection: Seed HepG2 cells in 24-well plates. Co-transfect the cells with an FXR expression plasmid, an FXRE-luciferase reporter plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with DMEM containing the test compound (e.g., 12-keto-CDCA or CDCA at various concentrations) or vehicle control.

-

Luciferase Assay: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.

Workflow: FXR Transactivation Assay

HMG-CoA Reductase Activity Assay

Objective: To measure the enzymatic activity of HMG-CoA reductase in the presence of a test compound.

Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation to NADP⁺, which is spectrophotometrically monitored as a decrease in absorbance at 340 nm.

Methodology:

-

Microsome Preparation: Isolate microsomes from cultured cells (e.g., HepG2) or animal liver tissue by differential centrifugation.

-

Assay Reaction: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate (B84403) buffer, DTT, NADPH, and the microsomal protein.

-

Initiation: Start the reaction by adding the substrate, HMG-CoA.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at 37°C using a spectrophotometer.

-

Inhibitor Study: To test the effect of 12-keto-CDCA, pre-incubate the microsomes with the compound for a defined period before adding HMG-CoA.

-

Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve. Enzyme activity is expressed as nmol of NADPH oxidized per minute per mg of protein.

LDL Receptor mRNA Quantification by qRT-PCR

Objective: To quantify the effect of a test compound on the expression of the LDL receptor gene.

Methodology:

-

Cell Culture and Treatment: Culture HepG2 cells and treat them with the test compound (e.g., 12-keto-CDCA) or vehicle for a specified time.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the LDL receptor gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in LDL receptor mRNA expression in treated cells compared to control cells.

Conclusion and Future Directions

While the precise role of this compound in cholesterol metabolism remains to be fully elucidated, the extensive research on its parent compound, chenodeoxycholic acid, provides a strong framework for understanding its potential mechanisms of action. It is plausible that 12-keto-CDCA, as a bile acid, interacts with FXR and other nuclear receptors to modulate the expression of genes involved in cholesterol synthesis, uptake, and catabolism.

Future research should focus on directly investigating the effects of 12-keto-CDCA. Key areas of investigation should include:

-

Receptor Binding and Activation: Determining the binding affinity and agonist/antagonist activity of 12-keto-CDCA for FXR and other relevant nuclear receptors.

-

Gene Expression Profiling: Conducting transcriptomic studies to identify the specific genes regulated by 12-keto-CDCA in hepatocytes.

-

In Vivo Studies: Utilizing animal models of dyslipidemia to assess the impact of 12-keto-CDCA administration on plasma lipid profiles and atherosclerosis development.

A deeper understanding of the unique biological activities of 12-keto-CDCA could open new avenues for the development of novel therapeutic strategies for managing cholesterol-related disorders.

References

- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 2. Cholesterol efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crosstalk Between 12-Ketochenodeoxycholic Acid and the Gut Microbiota: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the intricate interactions between 12-Ketochenodeoxycholic acid (12-keto-CDCA), a gut microbiota-derived secondary bile acid, and the host. It delves into the microbial biotransformation of primary bile acids into 12-keto-CDCA, its subsequent signaling pathways within the host, and its emerging therapeutic potential, particularly in the context of inflammatory bowel disease. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and workflows to facilitate a deeper understanding and guide future research and drug development efforts in this promising area.

Introduction

The gut microbiota plays a pivotal role in host health and disease, largely through the metabolic transformation of host-derived and dietary compounds. Among these, bile acids have emerged as critical signaling molecules that mediate the complex dialogue between the gut microbiome and the host. Primary bile acids, synthesized in the liver from cholesterol, undergo extensive modifications by the gut microbiota, leading to a diverse pool of secondary bile acids with distinct biological activities.

This compound (12-keto-CDCA), also referred to as 12-ketolithocholic acid (12-KLCA) in some literature, is a secondary bile acid formed through the oxidation of the 12α-hydroxyl group of cholic acid-derived intermediates by specific gut bacteria. Recent studies have highlighted the significant immunomodulatory functions of 12-keto-CDCA, particularly its role in attenuating intestinal inflammation. This guide will explore the current understanding of the 12-keto-CDCA-gut microbiota axis, focusing on its generation, mechanism of action, and methods for its study.

Microbial Production of this compound

The synthesis of 12-keto-CDCA is a multi-step process initiated by the deconjugation and 7α-dehydroxylation of the primary bile acid, cholic acid (CA), by gut bacteria. This is followed by the oxidation of the 12α-hydroxyl group. The key microbial enzymes involved are hydroxysteroid dehydrogenases (HSDHs). Specifically, 12α-HSDH is responsible for the conversion to a 12-keto derivative. While the complete list of bacteria capable of producing 12-keto-CDCA is still under investigation, species from the Clostridium and Ruminococcus genera are known to possess the necessary enzymatic machinery for various bile acid transformations.[1]

Signaling Pathways of this compound

12-keto-CDCA exerts its biological effects by interacting with host nuclear receptors, primarily the Vitamin D Receptor (VDR) and potentially the Pregnane (B1235032) X Receptor (PXR).

Vitamin D Receptor (VDR) Signaling in Innate Lymphoid Cells

A key mechanism by which 12-keto-CDCA mitigates intestinal inflammation is through its interaction with the VDR in group 3 innate lymphoid cells (ILC3s). ILC3s are crucial for maintaining intestinal homeostasis, but can also contribute to pathology through the secretion of pro-inflammatory cytokines like Interleukin-17A (IL-17A).

Recent findings demonstrate that 12-keto-CDCA upregulates the expression of VDR in colonic ILC3s.[2][3] Activation of VDR signaling in these cells leads to a significant reduction in the secretion of IL-17A, thereby ameliorating colitis.[2][4] This signaling cascade represents a novel therapeutic target for inflammatory bowel diseases like ulcerative colitis.

Figure 1: 12-keto-CDCA signaling through VDR in ILC3s.

Pregnane X Receptor (PXR) Signaling

The Pregnane X Receptor (PXR) is another nuclear receptor known to be activated by a variety of ligands, including secondary bile acids like lithocholic acid (LCA).[5] Studies have shown that in severe ulcerative colitis, there is a downregulation of PXR expression in the colon.[3][4] While direct activation of PXR by 12-keto-CDCA is an area of ongoing research, its structural similarity to other PXR ligands suggests a potential interaction. PXR activation is generally associated with anti-inflammatory effects in the gut, primarily through the inhibition of the NF-κB pathway.

Figure 2: Potential PXR signaling pathway involving 12-keto-CDCA.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of 12-keto-CDCA.

Table 1: Effect of 12-keto-CDCA on IL-17A Expression in Colonic ILC3s from DSS-induced Colitis Mice

| Treatment Group | IL-17A mRNA Expression (Relative to DSS Control) | Source |

| DSS Control | 100% | [2] |

| DSS + 12-keto-CDCA | ~25% | [2] |

Table 2: In Vivo Efficacy of 12-keto-CDCA in a DSS-Induced Colitis Mouse Model

| Parameter | DSS Control Group | DSS + 12-keto-CDCA Group | Finding | Source |

| Body Weight Change | Significant Loss | Significant Recovery | 12-keto-CDCA promotes weight recovery. | [4] |

| Disease Activity Index (DAI) | High | Significantly Lower | 12-keto-CDCA reduces disease activity. | [4] |

| Colon Length | Shortened | Significantly Longer | 12-keto-CDCA mitigates colon shortening. | [4] |

| Histopathological Score | High | Dramatically Reduced | 12-keto-CDCA reduces inflammatory cell infiltration and epithelial damage. | [4] |

Table 3: Relative Abundance of Fecal Bile Acids in Ulcerative Colitis Patients vs. Healthy Controls

| Bile Acid | Healthy Controls | Mild UC | Moderate UC | Severe UC | Trend in UC | Source |

| 12-keto-CDCA (12-KLCA) | Higher | Lower | Lower | Lowest | Decreased with severity | [4] |

| Deoxycholic Acid (DCA) | Higher | Lower | Lower | Lowest | Decreased with severity | [4] |

| Cholic Acid (CA) | Lower | Higher | Higher | Highest | Increased with severity | [4] |

| Chenodeoxycholic Acid (CDCA) | Lower | Higher | Higher | Highest | Increased with severity | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 12-keto-CDCA and its interaction with the gut microbiota.

Induction of DSS Colitis and Administration of 12-keto-CDCA in Mice

This protocol is adapted from studies investigating the therapeutic effects of 12-keto-CDCA in a murine model of ulcerative colitis.[4]

Materials:

-

Dextran sulfate (B86663) sodium (DSS; MW 36,000-50,000 Da)

-

This compound

-

Vehicle for 12-keto-CDCA (e.g., 0.5% sodium carboxymethyl cellulose)

-

8-10 week old C57BL/6 mice

-

Sterile drinking water

-

Oral gavage needles

Procedure:

-

Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.

-

Induction of Colitis: Administer 2.5-3.0% (w/v) DSS in the drinking water ad libitum for 7-9 consecutive days. The control group receives regular sterile drinking water.

-

Preparation of 12-keto-CDCA: Prepare a homogenous suspension of 12-keto-CDCA in the chosen vehicle at the desired concentration (e.g., 20 mg/kg body weight).

-

Administration: From the first day of DSS administration, orally gavage the mice with the 12-keto-CDCA suspension or vehicle alone once daily.

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

Termination and Sample Collection: At the end of the experimental period, euthanize the mice. Collect colon tissue for length measurement, histopathological analysis, and isolation of lamina propria lymphocytes. Fecal samples can also be collected for bile acid and microbiota analysis.

Quantification of 12-keto-CDCA in Fecal Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of 12-keto-CDCA from fecal samples.

Materials:

-

Frozen fecal samples

-

Internal standard (e.g., deuterated 12-keto-CDCA or a structurally similar bile acid)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Centrifuge tubes

-

Vortex mixer

-

Sonicator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a C18 column

Procedure:

-

Sample Preparation: Weigh approximately 50-100 mg of frozen fecal sample into a centrifuge tube.

-

Extraction: Add a known amount of internal standard and 1 mL of ice-cold methanol.

-

Homogenization: Vortex the mixture vigorously for 5 minutes and sonicate for 15 minutes in a cold water bath.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

LC-MS/MS Analysis: Inject the filtered extract into the LC-MS/MS system. Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid).

-

Quantification: Monitor the specific precursor-to-product ion transitions for 12-keto-CDCA and the internal standard in multiple reaction monitoring (MRM) mode. Calculate the concentration of 12-keto-CDCA based on the peak area ratio to the internal standard and a standard curve.

Isolation and Flow Cytometry Analysis of Colonic Group 3 Innate Lymphoid Cells

This protocol outlines the steps for isolating and identifying ILC3s from the mouse colon lamina propria.

Materials:

-

Freshly collected mouse colon

-

Hanks' Balanced Salt Solution (HBSS)

-

EDTA

-

HEPES buffer

-

Fetal bovine serum (FBS)

-

Collagenase D

-

DNase I

-

Percoll

-

Fluorescently-conjugated antibodies against lineage markers (e.g., CD3, CD19, B220, Gr-1, Ter119), CD45, RORγt, and IL-17A.

-

Flow cytometer

Procedure:

-

Tissue Preparation: Open the colon longitudinally, wash with HBSS to remove fecal content, and cut into small pieces.

-

Epithelial Layer Removal: Incubate the tissue pieces in HBSS with EDTA and HEPES with shaking to remove the intraepithelial lymphocytes and epithelial cells.

-

Lamina Propria Digestion: Digest the remaining tissue with Collagenase D and DNase I in RPMI medium with FBS.

-

Leukocyte Isolation: Isolate the lamina propria lymphocytes by density gradient centrifugation using Percoll.

-

Cell Staining: Stain the isolated cells with a cocktail of fluorescently-conjugated antibodies. For ILC3 identification, first gate on live, CD45+ cells, then on lineage-negative cells. From the lineage-negative population, identify ILC3s based on the expression of the transcription factor RORγt.

-

Intracellular Staining: For cytokine analysis, stimulate the cells in vitro (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) before performing intracellular staining for IL-17A.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the population of ILC3s and their IL-17A production.

Mandatory Visualizations

Experimental Workflow: From Fecal Sample to 12-keto-CDCA Quantification

Figure 3: Workflow for 12-keto-CDCA quantification.

Logical Relationship: 12-keto-CDCA in Ulcerative Colitis

Figure 4: Role of 12-keto-CDCA in ulcerative colitis.

Conclusion and Future Directions

This compound is a key microbial metabolite that exemplifies the profound impact of the gut microbiota on host physiology, particularly immune homeostasis in the gut. Its ability to modulate the activity of ILC3s through the VDR signaling pathway highlights a novel mechanism for the control of intestinal inflammation. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of 12-keto-CDCA and the broader class of secondary bile acids.

Future research should focus on:

-

Identifying the specific bacterial species and enzymes responsible for 12-keto-CDCA production.

-

Elucidating the full spectrum of host receptors and signaling pathways modulated by 12-keto-CDCA.

-

Conducting preclinical and clinical studies to evaluate the safety and efficacy of 12-keto-CDCA or its mimetics for the treatment of inflammatory bowel disease and other inflammatory conditions.

-

Investigating the impact of diet and other environmental factors on the microbial production of 12-keto-CDCA.

A deeper understanding of the 12-keto-CDCA-gut microbiota axis will undoubtedly pave the way for innovative therapeutic strategies targeting the microbiome for the prevention and treatment of a range of human diseases.

References

- 1. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.uva.nl [pure.uva.nl]

- 3. researchgate.net [researchgate.net]

- 4. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of 12-Ketochenodeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Ketochenodeoxycholic acid (12-keto-CDCA), also known as 3α,7α-dihydroxy-12-oxo-5β-cholanic acid, is an oxo-bile acid that serves as a key metabolic intermediate in the synthesis and transformation of other bile acids.[1][2] Primarily recognized as a transient compound in the semisynthetic production of chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA) from cholic acid, its presence is also noted in various biological tissues, including the liver, intestine, and gall bladder.[1][2][3] The metabolism of 12-keto-CDCA is intrinsically linked to the enzymatic activities of the gut microbiota. Altered levels of this bile acid have been observed in certain pathological conditions, such as hepatic glycogen (B147801) storage disease, suggesting its potential role as a biomarker.[1][3] This guide provides a comprehensive overview of the metabolic pathways, relevant quantitative data, experimental protocols, and signaling interactions related to this compound.

Metabolic Pathways

The metabolic pathways involving 12-keto-CDCA are primarily characterized by oxidation and reduction reactions, often mediated by microbial enzymes. It is not a primary bile acid synthesized directly from cholesterol but rather an intermediate formed from other bile acids.

Formation of this compound

12-keto-CDCA can be formed through both chemical and biological processes.

-

From Cholic Acid: In laboratory and industrial settings, 12-keto-CDCA is a key intermediate in the synthesis of CDCA and UDCA from the more abundant primary bile acid, cholic acid.[1][3] This process involves the selective oxidation of the hydroxyl group at the C-12 position of cholic acid.[4]

-

From Dehydrocholic Acid (Microbial Pathway): Gut microbiota, such as Ruminococcus sp., can produce related 12-oxo bile acids from dehydrocholic acid (a 3,7,12-triketo bile acid). This involves sequential reduction of the keto groups at the C-7 and C-3 positions by NADPH-dependent 7β-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, respectively. This process yields 3β,7β-dihydroxy-12-oxo-5β-cholanic acid, an isomer of 12-keto-CDCA.[5]

Conversion of this compound

The primary metabolic fate of 12-keto-CDCA is its reduction to form other biologically active bile acids.

-

To Chenodeoxycholic Acid (CDCA): The defining step in the synthesis of CDCA from the 12-keto intermediate is the reduction of the C-12 keto group. In chemical synthesis, this is often achieved through methods like the Wolff-Kishner reduction.[6]

Physiological and Pathophysiological Significance

While often considered just an intermediate, 12-keto-CDCA has been detected in the gastric tissues of various animal models, including mice, rats, rabbits, and pigs.[1][3] Its fecal levels are reportedly elevated in children with hepatic glycogen storage disease, indicating a potential link to metabolic disorders.[1][3] Furthermore, its sodium salt, known as 12-monoketocholic acid (12-MKA), has demonstrated pharmacological activity, including the ability to increase the brain uptake of quinine (B1679958) and enhance the effects of certain analgesics and anesthetics in rats.[1][3]

Signaling Pathways

Direct signaling pathways for 12-keto-CDCA are not well-elucidated. However, as a member of the bile acid family, its biological effects are likely contextualized by the well-established signaling roles of its parent and product molecules, such as CDCA and deoxycholic acid (DCA). These bile acids act as signaling molecules that activate specific receptors, notably the nuclear farnesoid X receptor (FXR) and the membrane-bound G protein-coupled receptor TGR5 (GPBAR1).[7][8]

Activation of these receptors influences a wide range of metabolic processes, including glucose homeostasis, lipid metabolism, and inflammatory responses.[9] For instance, CDCA is a known physiological ligand for FXR.[7] The binding of bile acids to these receptors can trigger downstream signaling cascades involving protein kinase A (PKA) and p38 mitogen-activated protein kinase (MAPK), which can modulate the expression of inflammatory cytokines like IL-8.[10]

Quantitative Data

Quantitative data on the specific metabolic reactions of 12-keto-CDCA are limited in the literature. However, kinetic data for related enzymatic processes in human liver provide context for the rates at which bile acid intermediates are processed.

Table 1: Apparent Michaelis-Menten Constants for Bile Acid-CoA Thioesterase Activity in Human Liver [11]

| Substrate | Apparent Km (mol/L) | Apparent Vmax (nmol·mg⁻¹·min⁻¹) |

| Choloyl-CoA | 7.7 x 10⁻⁵ | 3.6 |

| Chenodeoxycholoyl-CoA | 7.1 x 10⁻⁵ | 4.8 |

Data from the postnuclear fraction of human liver homogenate. This thioesterase activity is crucial for regulating the levels of free bile acids available for signaling.[11]

Table 2: Effect of Chenodeoxycholic Acid (CDCA) Administration on Bile Acid Kinetics in Humans [12]

| Parameter | Before CDCA | After CDCA (15 mg/kg/day) | Percent Change |

| Cholic Acid | |||

| Pool Size (µmol) | 1850 ± 310 | 560 ± 110 | ~70% Decrease |

| Synthesis Rate (µmol/day) | 480 ± 90 | 140 ± 30 | ~71% Decrease |

| Chenodeoxycholic Acid | |||

| Pool Size (µmol) | 1290 ± 160 | 4170 ± 590 | ~223% Increase |

| Synthesis Rate (µmol/day) | 370 ± 50 | 380 ± 60 | No significant change |

Values are means ± SE. This data illustrates how administering one bile acid (CDCA) dramatically alters the pool size and synthesis of other primary bile acids, highlighting the tight regulatory control of the overall bile acid pool.[12]

Experimental Protocols

Protocol 1: Chemical Synthesis of CDCA via a 12-Keto-CDCA Intermediate

This protocol is adapted from a patented chemical synthesis method.[6]

-

Preparation of Cholate Ester: Cholic acid is esterified (e.g., with methanol (B129727) or ethanol) to protect the carboxylic acid group.

-

Selective Acetylation: The 3α and 7α hydroxyl groups are protected via acetylation using a reagent like acetic anhydride, yielding 3α,7α-diacetyl-12α-hydroxycholate.

-

Oxidation to 12-Keto Intermediate: The 12α-hydroxyl group is oxidized to a keto group using an oxidizing agent (e.g., hypochlorite (B82951) in the presence of a catalyst) to form 3α,7α-diacetyl-12-oxochenodeoxycholic acid ester.

-

Hydrolysis (De-protection): The acetyl protecting groups and the ester are hydrolyzed using a base (e.g., sodium hydroxide (B78521) in ethanol) to yield the crude this compound.

-

Wolff-Kishner Reduction: The 12-keto group is reduced to a methylene (B1212753) group (CH₂) using hydrazine (B178648) hydrate (B1144303) and a strong base (e.g., NaOH) in a high-boiling solvent like ethylene (B1197577) glycol. This final step yields chenodeoxycholic acid.

Protocol 2: Quantification of Bile Acids by LC-MS/MS

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful and standard technique for the selective detection and quantification of individual bile acids in biological matrices.[13]

-

Sample Preparation: Plasma, tissue homogenate, or fecal samples are collected. Proteins are precipitated using a solvent like acetonitrile. An internal standard mix, containing isotopically labeled versions of the bile acids of interest, is added for normalization.

-

Extraction: Bile acids are extracted from the supernatant, often using solid-phase extraction (SPE) to remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A C18 reverse-phase column is typically used to separate the different bile acid species based on their hydrophobicity. A gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol) is used for elution.

-

Mass Spectrometry Detection: The eluent from the LC is directed into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. For each bile acid, a specific precursor ion (the molecular ion) is selected and fragmented, and a specific product ion is monitored. This highly selective process allows for accurate quantification even in complex mixtures.

-

Data Analysis: The peak area of each endogenous bile acid is compared to the peak area of its corresponding isotopically labeled internal standard. A calibration curve is used to determine the absolute concentration.

Protocol 3: Analysis of Protein Phosphorylation via Immunoprecipitation

This protocol is a general method to determine if a compound induces the phosphorylation of a target protein, such as the cystic fibrosis transmembrane conductance regulator (CFTR), as stimulated by bile acids like CDCA.[14]

-

Cell Treatment: Culture appropriate cells (e.g., T84 human colon carcinoma cells) to confluence. Treat the cells with the compound of interest (e.g., 500 µM CDCA) or controls (e.g., vehicle DMSO, positive control forskolin) for a specified time (e.g., 20 minutes).

-

Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Immunoprecipitation (IP): Incubate the cell lysates with a specific primary antibody against the target protein (e.g., anti-CFTR antibody). Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

SDS-PAGE and Immunoblotting (IB): Resolve the eluted proteins on an SDS-polyacrylamide gel. Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Detection: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody that recognizes phosphorylated residues (e.g., a pan-phospho antibody). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in signal in the treated lanes compared to the control indicates increased phosphorylation of the target protein.

Conclusion

This compound is a significant, albeit transient, metabolite in the complex network of bile acid synthesis and transformation. Its formation is primarily a result of the oxidation of cholic acid or the microbial reduction of dehydrocholic acid. While its direct biological activities are still under investigation, its position as a key intermediate and its altered levels in disease states highlight the need for further research. The pharmacological activity of its sodium salt suggests that 12-keto-CDCA and its derivatives could be of interest to drug development professionals. Understanding its metabolic pathway is crucial for researchers studying bile acid homeostasis, gut microbiome interactions, and the pathophysiology of enterohepatic and metabolic diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C24H38O5 | CID 94235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LIPID MAPS [lipidmaps.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Enzymes involved in the formation of 3 beta, 7 beta-dihydroxy-12-oxo-5 beta-cholanic acid from dehydrocholic acid by Ruminococcus sp. obtained from human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102060902A - Chenodeoxycholic acid synthesis method - Google Patents [patents.google.com]

- 7. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effects of chenodeoxycholic acid on the secretion of gut peptides and fibroblast growth factors in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acidic deoxycholic acid and chenodeoxycholic acid induce interleukin-8 production through p38 mitogen-activated protein kinase and protein kinase A in a squamous epithelial model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Presence of choloyl- and chenodeoxycholoyl-coenzyme A thioesterase activity in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chenodeoxycholic acid stimulates Cl− secretion via cAMP signaling and increases cystic fibrosis transmembrane conductance regulator phosphorylation in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]

12-Ketochenodeoxycholic Acid: A Putative Signaling Molecule at the Intersection of Metabolism and Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

12-Ketochenodeoxycholic acid (12-Keto-CDCA) is a bile acid intermediate that is increasingly gaining attention for its potential role as a signaling molecule. While direct research into the signaling functions of 12-Keto-CDCA is still in its early stages, evidence from closely related keto-bile acids, particularly 12-ketolithocholic acid (12-KLCA), suggests a significant role in modulating inflammatory responses, primarily through the Vitamin D Receptor (VDR). This technical guide provides a comprehensive overview of the current understanding of 12-Keto-CDCA and its potential signaling pathways, detailed experimental protocols for its study, and quantitative data where available. The information is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this emerging class of signaling molecules.

Introduction to this compound

This compound (12-Keto-CDCA), also known as 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid, is a keto-derivative of the primary bile acid chenodeoxycholic acid (CDCA)[1]. It serves as an intermediate in the semisynthetic production of ursodeoxycholic acid (UDCA) and CDCA from cholic acid[2][3]. 12-Keto-CDCA has been identified in the gastric tissues of various animal models, and elevated fecal levels have been observed in children with hepatic glycogen (B147801) storage disease[2]. While its role as a metabolic intermediate is established, its function as a signaling molecule is an active area of investigation.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of 12-Keto-CDCA is fundamental for its study.

| Property | Value | Source |

| Molecular Formula | C24H38O5 | [4][5] |

| Molecular Weight | 406.56 g/mol | [5] |

| CAS Number | 2458-08-4 | [3][4][6] |

| Synonyms | 12-keto CDCA, 12-oxo CDCA, 3α,7α-Dihydroxy-12-keto-5β-cholanic acid | [3] |

| Physical Description | Solid | [4] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [3] |

Potential Signaling Pathways of Keto-Bile Acids

Direct evidence for the signaling pathways of 12-Keto-CDCA is limited. However, research on the closely related 12-ketolithocholic acid (12-KLCA) provides a strong basis for hypothesizing its mechanisms of action, particularly in the context of inflammation.

Vitamin D Receptor (VDR) Signaling

Recent studies have highlighted the role of 12-KLCA as a modulator of the Vitamin D Receptor (VDR) signaling pathway, which is crucial for intestinal homeostasis and immune regulation[7][8].

Proposed Mechanism of Action:

In the context of intestinal inflammation, such as in ulcerative colitis (UC), gut microbiota dysbiosis can lead to a decrease in the production of secondary bile acids, including 12-KLCA[8][9][10]. This reduction is associated with increased inflammation. The proposed signaling pathway for the anti-inflammatory effects of 12-KLCA is as follows:

-

VDR Upregulation: 12-KLCA treatment has been shown to significantly upregulate the expression of VDR in colonic group 3 innate lymphoid cells (ILC3s)[7][8].

-

Inhibition of IL-17A Secretion: The increased VDR expression leads to a subsequent decrease in the secretion of the pro-inflammatory cytokine Interleukin-17A (IL-17A) from ILC3s[8][10].

-

Amelioration of Colitis: By reducing IL-17A levels, 12-KLCA exerts a potent anti-inflammatory effect, thereby preventing the exacerbation of colitis[8][10].

This pathway suggests that keto-bile acids like 12-Keto-CDCA may act as important regulators of intestinal immunity through VDR modulation.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. LIPID MAPS [lipidmaps.org]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C24H38O5 | CID 94235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. larodan.com [larodan.com]

- 7. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gut microbiota-derived 12-ketolithocholic acid suppresses the IL-17A secretion from colonic group 3 innate lymphoid cells to prevent the acute exacerbation of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bile Acids in Inflammatory Bowel Disease: From Pathophysiology to Treatment [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

Formation of 12-Ketochenodeoxycholic Acid from Chenodeoxycholic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 12-Ketochenodeoxycholic acid (12-keto-CDCA), a key intermediate in the synthesis of therapeutically important bile acids like ursodeoxycholic acid (UDCA). This document details both chemical and enzymatic routes for its synthesis, presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes complex pathways and workflows using Graphviz diagrams.

Introduction to this compound

This compound (also known as 12-oxo-chenodeoxycholic acid or 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid) is a keto derivative of chenodeoxycholic acid (CDCA).[1] While not a primary bile acid, it serves as a crucial intermediate in the semi-synthetic production of chenodeoxycholic acid and ursodeoxycholic acid from cholic acid.[2] Its synthesis involves the selective oxidation of the hydroxyl group at the C-12 position of a cholic acid derivative.

Synthetic Pathways

The formation of 12-keto-CDCA can be achieved through two primary approaches: chemical synthesis and enzymatic conversion. Often, these methods start with more abundant bile acids like cholic acid (CA) or dehydrocholic acid (DHCA), where 12-keto-CDCA is a key intermediate.

Chemical Synthesis

Chemical synthesis of 12-keto-CDCA from cholic acid typically involves a multi-step process of protection, oxidation, and deprotection. A common subsequent step to obtain CDCA is the Wolff-Kishner reduction to remove the 12-keto group.

A general chemical synthesis workflow is depicted below:

Caption: Chemical synthesis of CDCA from Cholic Acid via a 12-keto intermediate.

Enzymatic Synthesis

Enzymatic synthesis offers a more specific and often milder alternative to chemical methods. The key enzyme in the formation of 12-keto-CDCA is 12α-hydroxysteroid dehydrogenase (12α-HSDH) . This enzyme catalyzes the reversible oxidation of the 12α-hydroxyl group of bile acids to a keto group, typically using NADP+ as a cofactor.

The enzymatic conversion can be part of a whole-cell biocatalysis system or use purified enzymes. The starting material is often cholic acid or dehydrocholic acid.

Caption: Enzymatic synthesis of 12-keto-CDCA using a whole-cell biocatalyst.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of 12-keto-CDCA.

Table 1: Yields of 12-Keto-CDCA in Different Synthetic Routes

| Starting Material | Method | Key Reagents/Enzymes | Yield (%) | Reference |

| Cholic Acid | Chemical Synthesis | CrO₃ oxidation, Wolff-Kishner reduction | ~82% (for final CDCA) | [3] |

| Dehydrocholic Acid | Non-enzymatic Reduction | NaBH₄ | 62% (for 12-ketocholic acid) | [3] |

| Dehydrocholic Acid | Multi-enzymatic System | 3α-HSDH, 7β-HSDH, FDH | 91% (for 12-keto-UDCA) | [4] |

Table 2: Kinetic Parameters of 12α-Hydroxysteroid Dehydrogenase (12α-HSDH)

| Enzyme Source | Substrate | Kₘ (mM) | kcat (s⁻¹) | Optimal pH | Cofactor | Reference |

| Methanosphaera stadtmanae | Deoxycholic Acid | 4.816 ± 3.849 | 337.785 | 8 | NADP+ | [4] |

| Clostridium scindens | 12-oxolithocholic acid | - | - | - | - | [4] |

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from Cholic Acid

This protocol is adapted from the general principles of bile acid chemistry.

Materials:

-

Cholic acid

-

Acetic anhydride

-

Acetone

-

Chromic acid (CrO₃)

-

Ethanolic potassium hydroxide (B78521) (10%)

-

Ether

-

Aqueous ethanol

Procedure:

-

Esterification: Reflux cholic acid in methanol to protect the carboxylic acid group as a methyl ester.

-

Acetylation: Dissolve the methyl cholate (B1235396) in pyridine and add acetic anhydride. Let the reaction proceed at room temperature for approximately 20 hours to selectively protect the 3α and 7α hydroxyl groups.

-

Oxidation: Dissolve the resulting 3α,7α-diacetoxy-12α-hydroxy-methyl cholanate in acetone. Add chromic acid solution dropwise while maintaining the temperature to oxidize the 12α-hydroxyl group to a keto group.

-

Saponification (Deprotection): Treat the 3α,7α-diacetoxy-12-keto-methyl cholanate with 10% ethanolic potassium hydroxide overnight at room temperature to remove the acetyl and methyl protecting groups.

-

Extraction and Crystallization: Acidify the solution and remove the ethanol. Extract the free this compound with ether. Crystallize the product from aqueous ethanol.[3]

Protocol 2: Enzymatic Synthesis of 12-Keto-CDCA using Recombinant E. coli

This protocol outlines a general procedure for whole-cell biocatalysis.

Materials:

-

Recombinant E. coli strain expressing 12α-HSDH

-

Fermentation medium (e.g., LB broth with appropriate antibiotic)

-

Inducer (e.g., IPTG)

-

Cholic acid (substrate)

-

Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 8.0)

-

NADP+ (cofactor)

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

Procedure:

-

Cultivation of Biocatalyst: Inoculate the recombinant E. coli in the fermentation medium and grow at 37°C with shaking.

-

Induction: When the cell density reaches a suitable OD₆₀₀, add the inducer (e.g., IPTG) to initiate the expression of 12α-HSDH. Continue cultivation at a lower temperature (e.g., 25°C) for several hours.

-

Bioconversion: Harvest the cells by centrifugation and resuspend them in the buffer solution. Add cholic acid, NADP+, and the cofactor regeneration system to the cell suspension.

-

Reaction: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

-

Product Isolation: After the reaction is complete, centrifuge the mixture to remove the cells. The supernatant containing 12-keto-CDCA can be further purified by extraction and chromatography.

Protocol 3: Analytical Method - HPLC for 12-Keto-CDCA

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid for MS compatibility).

Procedure:

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 30°C

-

Injection volume: 20 µL

-

Detection: UV at a low wavelength (e.g., 200-210 nm) or ELSD.

-

-

Quantification: Use a standard curve of purified 12-keto-CDCA to quantify the concentration in the samples.

Signaling Pathways

Bile acids are not only digestive aids but also important signaling molecules that activate nuclear receptors and G protein-coupled receptors. The primary receptors for bile acids are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Chenodeoxycholic acid is a potent natural agonist for FXR.[5] The introduction of a keto group at the 12-position, as in 12-keto-CDCA, likely modifies its interaction with these receptors, although specific studies on 12-keto-CDCA are limited. The general signaling pathways for bile acids are illustrated below.

Caption: General signaling pathways of bile acids via FXR and TGR5.

Activation of FXR by bile acids in the liver and intestine regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. TGR5 activation, on the other hand, is involved in regulating energy expenditure and glucose homeostasis.[6] Further research is needed to elucidate the specific role and potency of 12-keto-CDCA as a signaling molecule for these receptors.

Conclusion

The formation of this compound is a critical step in the synthesis of valuable therapeutic bile acids. Both chemical and enzymatic methods have been developed for its production, with enzymatic routes offering higher specificity and milder reaction conditions. Understanding the detailed protocols and quantitative aspects of these synthetic pathways is essential for researchers and professionals in drug development. Furthermore, elucidating the specific interactions of 12-keto-CDCA with key signaling receptors like FXR and TGR5 will open new avenues for understanding its potential physiological roles and therapeutic applications.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. caymanchem.com [caymanchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Enzymatic routes for the synthesis of ursodeoxycholic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The In Vivo Landscape of 12-Ketochenodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Ketochenodeoxycholic acid (12-Keto-CDCA), a keto-bile acid intermediate, is emerging from the shadow of its more abundant bile acid relatives. While its presence in vivo has been confirmed, a comprehensive understanding of its natural occurrence, metabolic pathways, and physiological significance is still developing. This technical guide synthesizes the current knowledge on the endogenous presence of 12-Keto-CDCA, providing a resource for researchers investigating its potential as a biomarker or therapeutic target. We present available quantitative data, detailed experimental protocols for its analysis, and visual representations of its metabolic context to facilitate further exploration of this intriguing molecule.

Natural Occurrence and Quantitative Data

This compound is a naturally occurring bile acid, though it is typically found at lower concentrations than primary and secondary bile acids. Its presence has been documented in various biological matrices across different species.

Tissue and Fluid Distribution

Endogenous 12-Keto-CDCA has been identified in the gastric tissues of several animal models, including C57BL/6J mice, Kunming mice, Sprague-Dawley rats, New Zealand white rabbits, and JX black pigs.[1][2] In humans, it has been detected in the gall bladder, intestine, and liver. Fecal levels of 12-Keto-CDCA have been noted to be elevated in children with hepatic glycogen (B147801) storage disease, suggesting a potential link to metabolic disorders.[1][2]

Quantitative Levels